molecular formula C16H17ClN2O3S B2896523 N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide CAS No. 1421532-56-0

N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide

Cat. No.: B2896523
CAS No.: 1421532-56-0
M. Wt: 352.83
InChI Key: IDZZWTMGUSUAQC-UHFFFAOYSA-N
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Description

N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide is a chemical compound of interest in medicinal chemistry and pharmacology research. Its molecular structure, featuring a thiophene ring and an amide linkage, is often explored in the development of bioactive molecules. Compounds with thiophene moieties are frequently investigated for their potential as intermediates in the synthesis of active pharmaceutical ingredients, similar to approaches used in the synthesis of therapeutics such as (S)-duloxetine . Researchers are evaluating this diamide derivative for its potential biological activities and mechanism of action in various experimental models. Specific research applications and detailed mechanistic studies are still under investigation by the scientific community. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-10-11(17)4-2-5-12(10)19-16(22)15(21)18-8-7-13(20)14-6-3-9-23-14/h2-6,9,13,20H,7-8H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZZWTMGUSUAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3-chloro-2-methylphenylamine and 3-hydroxy-3-(thiophen-2-yl)propylamine separately. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxalamide linkage can be reduced to form the corresponding amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(4-Chlorophenoxy)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methylpropanamide

  • Structure: Shares the 3-hydroxy-3-(thiophen-2-yl)propyl group but differs in the amide substituent, which is a 2-methylpropanamide linked to a 4-chlorophenoxy group.
  • Molecular Formula: C17H20ClNO3S (MW: 353.9 g/mol) .
  • Key Differences: Amide Core: The target compound has an ethanediamide (two amide groups), whereas this analog has a single amide with a branched methylpropanamide chain. Chlorine Position: The chlorine is on a phenoxy group (4-chloro) instead of a methylphenyl ring (3-chloro-2-methyl).
  • Implications: The ethanediamide structure in the target compound may enhance binding to proteins via dual hydrogen-bonding interactions, whereas the phenoxy group in the analog could increase solubility or alter metabolic stability.

(S)-N-(3-Hydroxy-3-(thiophen-2-yl)propyl)-N-methylnitrous amide

  • Structure : Contains the 3-hydroxy-3-(thiophen-2-yl)propyl group but replaces the ethanediamide with a nitrous amide (N-methylnitrous amide).
  • Molecular Formula : C8H12N2O2S (MW: 200.26 g/mol) .
  • Chlorophenyl Absence: Lacks the chloroaromatic system, reducing steric bulk and possibly diminishing hydrophobic interactions.
  • Implications : The absence of the chloro-methylphenyl group may reduce target selectivity in environments where aromatic stacking is critical.

N-[(1R,2R)-2-Carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide

  • Structure : An ethanediamide derivative with a 4-chloro-3-fluorophenyl group and a carbamimidamido-dihydroindenyl substituent.
  • Function : Co-crystallized inhibitor with demonstrated enzyme-binding activity .
  • Key Differences: Substituent Complexity: The dihydroindenyl-carbamimidamido group introduces rigidity and additional hydrogen-bond donors compared to the target compound’s hydroxypropyl-thiophene. Halogenation: Contains both chlorine and fluorine, which may enhance electronegativity and binding specificity.
  • Implications : The fluorophenyl group in this analog could improve metabolic resistance compared to the target compound’s methylphenyl system.

Physicochemical Comparison

Property Target Compound 2-(4-Chlorophenoxy) Analog Nitrous Amide Analog
Molecular Weight 348.8 g/mol 353.9 g/mol 200.26 g/mol
Halogen Content 1 Cl 1 Cl None
Hydrogen-Bond Donors 3 (2 amide, 1 hydroxyl) 2 (1 amide, 1 hydroxyl) 2 (hydroxyl, nitrous amide)
LogP (Estimated) ~3.5 (highly lipophilic) ~3.2 ~1.8

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide?

The compound is synthesized via multi-step reactions, starting with 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. Key steps include:

  • Step 1 : Condensation of thiourea derivatives with α-halo ketones in ethanol at reflux (no catalyst required) to form the thiazole core .
  • Step 2 : Introduction of the hydroxypropyl-thiophene moiety via nucleophilic substitution or coupling reactions.
  • Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity .

Q. How can the structural features of this compound be characterized experimentally?

A combination of analytical techniques is required:

  • NMR Spectroscopy : Confirm connectivity of the thiophene, hydroxypropyl, and chloro-2-methylphenyl groups (e.g., 1^1H and 13^{13}C NMR) .
  • X-ray Crystallography : Resolve 3D geometry using SHELX software for refinement .
  • Mass Spectrometry : Validate molecular weight (404.9 g/mol) via high-resolution MS .

Q. What are the primary chemical reactions this compound undergoes?

  • Oxidation : Reacts with KMnO₄ to form hydroxylated derivatives at the thiophene ring .
  • Reduction : Sodium borohydride reduces ketone intermediates during synthesis .
  • Substitution : Chloro and methyl groups on the phenyl ring participate in SNAr reactions with nucleophiles (e.g., amines) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

Density-functional theory (DFT) calculations, such as the Colle-Salvetti method, model electron density and local kinetic energy to predict:

  • Reactivity sites : The thiophene ring and chloro-phenyl group show high electrophilicity due to electron-withdrawing effects .

  • Solubility : LogP values (~2.8) indicate moderate lipophilicity, favoring organic solvents .

  • Table : Comparative DFT Results for Analogues

    PropertyThis CompoundAnalog (No Thiophene)
    HOMO-LUMO Gap (eV)4.24.8
    Dipole Moment (Debye)3.52.9

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological approaches include:

  • Dose-response assays : Test across a wide concentration range (nM–μM) to identify therapeutic windows .
  • Target specificity profiling : Use kinase inhibition panels or bacterial mutant strains to isolate mechanisms .
  • Metabolite analysis : LC-MS/MS to detect degradation products that may contribute to off-target effects .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Prodrug design : Esterify the hydroxy group to enhance bioavailability .
  • Caco-2 permeability assays : Assess intestinal absorption and blood-brain barrier penetration .
  • Microsomal stability tests : Identify metabolic hotspots (e.g., thiophene oxidation) for structural modification .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

  • Variable factors :
    • Temperature control : Minor deviations during exothermic steps (e.g., Hantzsch reaction) reduce yield by 10–15% .
    • Purification methods : HPLC vs. column chromatography can alter recovery rates .
  • Mitigation : Standardize protocols using inert atmospheres and real-time monitoring (e.g., in situ IR) .

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